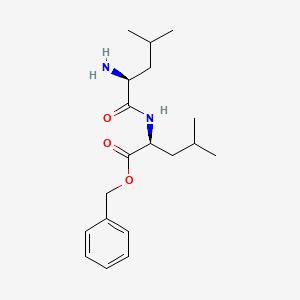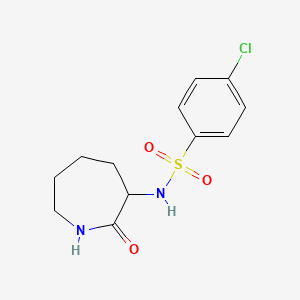
6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is a bipyridine derivative with the molecular formula C11H10N2. This compound is known for its unique structure, which consists of two pyridine rings connected by a single bond, with a methyl group and a carboxylic acid group attached to the rings. It is used in various scientific research applications due to its ability to form strong coordination bonds with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. These methods typically involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted bipyridine derivatives .
Applications De Recherche Scientifique
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid involves its ability to form strong coordination bonds with metal ions. This interaction can influence various molecular targets and pathways, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound has two methyl groups attached to the bipyridine rings and is used in similar applications.
2-Pyridinecarboxylic acid, 6-methyl-: This compound has a similar structure but lacks the second pyridine ring.
Uniqueness
6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to form strong coordination bonds with metal ions makes it particularly valuable in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(11(14-8)12(15)16)10-4-2-3-7-13-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
FORMAGHZUAFUFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[2-(4-Chlorobenzene-1-sulfinyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B8558507.png)





![N-Methyl-N'-(2-{[(pyridin-4-yl)methyl]amino}ethyl)thiourea](/img/structure/B8558481.png)



